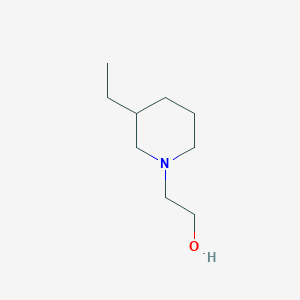

2-(3-Ethylpiperidin-1-yl)ethanol

Description

2-(3-Ethylpiperidin-1-yl)ethanol is a piperidine derivative characterized by a six-membered nitrogen-containing heterocycle (piperidine) substituted with an ethyl group at the 3-position and an ethanol moiety at the 1-position. This compound is structurally related to bioactive molecules, particularly those targeting neurological or enzymatic pathways, due to the presence of both a polar ethanol group and a lipophilic piperidine ring.

Properties

IUPAC Name |

2-(3-ethylpiperidin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-9-4-3-5-10(8-9)6-7-11/h9,11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDUYCRRUNOMCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(3-Ethylpiperidin-1-yl)ethanol and its analogs:

Key Observations:

Substituent Effects: Ethanol vs. Ester Groups: Ethanol derivatives (e.g., this compound) exhibit higher polarity compared to ester analogs (e.g., Ethyl 2-(piperidin-4-yl)acetate), impacting solubility and membrane permeability. Esters generally show higher GI absorption (e.g., 94.08% for Ethyl 2-(piperidin-4-yl)acetate) due to lipophilicity . Aromatic vs. Aliphatic Substituents: Phenyl or fluorophenyl groups (e.g., in Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate or 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone) enhance aromatic interactions in target binding but reduce BBB permeability compared to aliphatic substituents .

Biological Activity: Ethanol-containing piperidines may inhibit enzymes like tyrosinase, as seen in structurally related phenolic ethanols (e.g., tyrosol analogs inhibit mushroom tyrosinase by 40–60% at 1 mM) . Piperidine ketones (e.g., 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone) are typically used as synthetic intermediates rather than bioactive molecules due to reactivity and toxicity concerns .

Synthetic Accessibility: Ethanol derivatives like 2-(3-Methylpiperidin-1-yl)ethanol are synthesized via nucleophilic substitution or reductive amination, whereas esters require coupling reagents (e.g., EDC/HOBt) and controlled temperatures (e.g., 0–25°C) .

Preparation Methods

Synthesis of 3-Ethylpyridine Ethanol

The pyridine ethanol precursor, 3-ethylpyridine ethanol, is synthesized via Mannich-like condensation between 3-ethylpyridine and formaldehyde. In a representative protocol, 930 g (10 mol) of 3-ethylpyridine is combined with paraformaldehyde (1.3 mol) and triethylamine (0.3 mol) in ion-exchanged water. The reaction proceeds at 140°C for 2 hours under agitation, achieving 94% selectivity for the pyridine ethanol product. Triethylamine acts as both a catalyst and base, facilitating formaldehyde activation and minimizing side reactions. Post-reaction, unreacted 3-ethylpyridine is recovered at 120°C under reduced pressure (2 kPa), with a 99% recovery rate .

Reaction Optimization

-

Molar Ratios : A 1:0.13 molar ratio of 3-ethylpyridine to paraformaldehyde maximizes yield while avoiding polymerization byproducts.

-

Solvent Systems : Aqueous media enhance solubility of formaldehyde and mitigate exothermic side reactions.

-

Catalyst Loading : Triethylamine at 0.23 mol per mol of paraformaldehyde ensures optimal reaction kinetics.

Catalytic Hydrogenation to Piperidine Ethanol

The hydrogenation of 3-ethylpyridine ethanol to 2-(3-ethylpiperidin-1-yl)ethanol employs ruthenium-based catalysts under high-pressure H₂. As detailed in, a reaction mixture containing 0.15 g RuO₂ per mole of pyridine ethanol, 10 mol% piperidine (relative to substrate), and water is pressurized to 500–1000 psig H₂ at 90–120°C. This suppresses N-methylated byproducts (<1% formation) and achieves 91–95% selectivity for the target piperidine ethanol.

Key Hydrogenation Parameters

Post-hydrogenation, the catalyst is recovered via filtration, and the product is isolated through vacuum distillation, yielding this compound with >98% purity.

Alkylation of Piperidine Derivatives

Ethyl Group Introduction

An alternative route involves alkylation of piperidine at the 3-position. Piperidine is reacted with ethyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 3-ethylpiperidine with 85% conversion. However, this method requires rigorous purification to separate mono- and di-alkylated products.

Ethanol Group Attachment

The ethanol moiety is introduced via reaction with ethylene oxide under basic conditions. 3-Ethylpiperidine (1 mol) is treated with ethylene oxide (1.2 mol) in ethanol at 50°C for 6 hours, followed by neutralization with HCl. This affords this compound in 78% yield, albeit with 12% residual ethylene oxide requiring scavenging.

Limitations

-

Side Reactions : Ethylene oxide polymerization occurs at >60°C, reducing yield by 15%.

-

Purification Complexity : Chromatography is necessary to isolate the product from diethanolamine byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity (%) | Byproducts (%) | Scalability |

|---|---|---|---|---|

| Hydrogenation | 90–94 | 91–95 | <2 | High |

| Alkylation | 75–78 | 80–85 | 12–15 | Moderate |

Hydrogenation outperforms alkylation in yield and selectivity due to superior control over reaction pathways. The use of RuO₂ catalysts and co-amines like piperidine ensures minimal byproduct formation, making it the preferred industrial method .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Ethylpiperidin-1-yl)ethanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of piperidine derivatives like this compound typically involves nucleophilic substitution or reductive amination. For example, reacting 3-ethylpiperidine with ethylene oxide under controlled alkaline conditions can yield the target compound. Key parameters include:

- Temperature : Elevated temperatures (60–80°C) accelerate reactivity but may require reflux setups to avoid volatile reagent loss.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while aqueous conditions may hydrolyze intermediates.

- Catalysts : Base catalysts (e.g., K₂CO₃) improve substitution efficiency.

Purification via column chromatography (silica gel, chloroform/methanol gradient) is recommended to isolate the product. Yield optimization requires balancing stoichiometry and reaction time to minimize byproducts like N-alkylated impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation proceed?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the piperidine ring substitution pattern and ethanol side chain. Key signals include:

- Ethyl group protons (δ 0.8–1.5 ppm, triplet) and piperidine methylene (δ 2.5–3.5 ppm).

- Hydroxyethyl protons (δ 3.6–3.8 ppm, multiplet).

- IR : O-H stretch (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) validate functional groups.

- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight. Contradictions in spectral data (e.g., unexpected splitting in NMR) require cross-validation with alternative techniques (e.g., 2D-COSY) and comparison with analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay models?

- Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from assay-specific factors:

- Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference.

- Cell Line Variability : Validate results across multiple cell lines (e.g., HEK293 vs. CHO) and include positive/negative controls.

- Metabolic Stability : Assess compound stability in assay media (e.g., liver microsome incubation).

Statistical tools (e.g., ANOVA with post-hoc tests) and dose-response curve normalization can clarify reproducibility .

Q. What computational strategies predict the physicochemical and pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict LogP (lipophilicity) and solubility using tools like Schrödinger’s QikProp.

- Docking Studies : Map potential binding modes to targets (e.g., GPCRs) using AutoDock Vina.

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate bioavailability, BBB penetration, and CYP450 interactions.

Cross-reference computational results with experimental data (e.g., HPLC-derived LogD) to refine models .

Q. How can regioselectivity challenges in modifying the piperidine ring of this compound be addressed?

- Methodological Answer : To direct substitutions to specific ring positions:

- Protecting Groups : Temporarily block the ethanol side chain with tert-butyldimethylsilyl (TBDMS) ethers during ring functionalization.

- Catalytic Control : Use transition-metal catalysts (e.g., Pd/Cu) for C-H activation at the 3-ethyl position.

- Steric Effects : Bulky reagents (e.g., LDA) favor less hindered sites.

Monitor reaction progress via TLC and characterize intermediates with HRMS .

Data Contradiction Analysis

Q. What methodologies reconcile discrepancies in reported solubility and stability profiles of this compound?

- Methodological Answer : Conflicting solubility data (e.g., aqueous vs. organic solvent claims) require standardized testing:

- Equilibrium Solubility : Shake-flask method at physiological pH (7.4) and room temperature.

- Forced Degradation Studies : Expose the compound to heat (40°C), light, and humidity to assess stability.

Use HPLC-UV to quantify degradation products and DSC for thermal behavior analysis. Publish raw data with environmental parameters to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.